Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol
Brand Name: Vulcanchem
CAS No.: 38646-29-6
VCID: VC2220513
InChI: InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(18)9-4-6-17-7-5-9/h1-3,8-9,12,17-18H,4-7H2
SMILES: C1CNCCC1C(C2=CC(=CC=C2)C(F)(F)F)O
Molecular Formula: C13H16F3NO
Molecular Weight: 259.27 g/mol

Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol

CAS No.: 38646-29-6

Cat. No.: VC2220513

Molecular Formula: C13H16F3NO

Molecular Weight: 259.27 g/mol

* For research use only. Not for human or veterinary use.

Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol - 38646-29-6

Specification

CAS No. 38646-29-6
Molecular Formula C13H16F3NO
Molecular Weight 259.27 g/mol
IUPAC Name piperidin-4-yl-[3-(trifluoromethyl)phenyl]methanol
Standard InChI InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(18)9-4-6-17-7-5-9/h1-3,8-9,12,17-18H,4-7H2
Standard InChI Key BDVMVZADJRCUGK-UHFFFAOYSA-N
SMILES C1CNCCC1C(C2=CC(=CC=C2)C(F)(F)F)O
Canonical SMILES C1CNCCC1C(C2=CC(=CC=C2)C(F)(F)F)O

Introduction

Chemical Identity and Structural Characteristics

Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol, identified by CAS number 38646-29-6, is an organic compound with a molecular formula of C13H16F3NO and a molecular weight of 259.267 g/mol . The compound's structure features a piperidine ring (a six-membered nitrogen-containing heterocycle) connected to a hydroxyl-bearing carbon, which is also attached to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl substituent at the meta position of the phenyl ring represents a key structural element that significantly influences the compound's physical and biological properties.

The compound's IUPAC name is piperidin-4-yl-[3-(trifluoromethyl)phenyl]methanol, with alternative names including BP-107 . Its structural representation in various chemical notations includes:

Chemical Identifiers and Notations

Identifier TypeValue
CAS Number38646-29-6
IUPAC Namepiperidin-4-yl-[3-(trifluoromethyl)phenyl]methanol
Standard InChIInChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(18)9-4-6-17-7-5-9/h1-3,8-9,12,17-18H,4-7H2
Standard InChIKeyBDVMVZADJRCUGK-UHFFFAOYSA-N
SMILESC1CNCCC1C(C2=CC(=CC=C2)C(F)(F)F)O
PubChem Compound ID11392289

The compound's structure features a central carbon atom (the carbinol carbon) bearing a hydroxyl group, connected to both a piperidine ring and a phenyl ring substituted with a trifluoromethyl group at position 3. This arrangement creates a three-dimensional structure with specific stereochemical properties that influence its interactions with biological targets.

Physical and Chemical Properties

Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol possesses distinctive physicochemical properties that make it valuable for various applications. The presence of the trifluoromethyl group significantly affects its lipophilicity, solubility, and reactivity profiles.

Key Physical Properties

PropertyValue
Molecular Weight259.267 g/mol
Density1.219 g/cm³
Boiling Point325°C at 760 mmHg
Flash Point150.3°C
LogP3.06720
Polar Surface Area (PSA)32.26000
Index of Refraction1.495
Exact Mass259.11800

The compound's relatively high LogP value of 3.06720 indicates its lipophilic nature, suggesting good membrane permeability . This property is particularly important in drug development as it affects absorption, distribution, metabolism, and excretion (ADME) characteristics. The moderate polar surface area (PSA) of 32.26000 further supports its potential for good membrane permeability while maintaining sufficient water solubility.

Chemical Reactivity

The chemical reactivity of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol is primarily determined by its functional groups:

  • The secondary amine within the piperidine ring can participate in various reactions, including nucleophilic substitutions, N-acylations, and N-alkylations.

  • The hydroxyl group (alcohol function) can undergo esterification, oxidation to ketones, or substitution reactions.

  • The trifluoromethyl group on the phenyl ring acts as an electron-withdrawing group, influencing the electron density of the aromatic system and thereby affecting its reactivity in electrophilic aromatic substitution reactions.

These reactive sites provide opportunities for chemical modifications to optimize the compound's properties for specific applications, particularly in medicinal chemistry and drug development.

Synthesis Methods

The synthesis of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol typically involves multi-step organic synthesis techniques. The synthetic approaches to this compound reflect standard methodologies in organic chemistry, particularly those employed in medicinal chemistry and pharmaceutical development.

Common Synthetic Route

A typical synthetic route for Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol involves the reaction of 3-trifluoromethyl-benzaldehyde with 4-piperidinol in the presence of a reducing agent. This approach leverages the reactivity of the aldehyde carbonyl group toward nucleophilic addition by the amine, followed by reduction to form the desired alcohol product.

The general synthetic pathway can be outlined as follows:

  • Reaction of 3-trifluoromethyl-benzaldehyde with 4-piperidinol to form an imine intermediate

  • Reduction of the imine to yield the target compound

  • Purification steps, which may include crystallization or chromatographic techniques

This synthetic methodology is advantageous due to its relatively straightforward approach and the commercial availability of starting materials.

Alternative Synthetic Approaches

Alternative synthetic strategies may include:

  • Grignard reaction between 3-trifluoromethylphenylmagnesium bromide and a suitable 4-piperidine carboxaldehyde derivative

  • Lithiation of 3-bromobenzotrifluoride followed by addition to a 4-piperidone

  • Cross-coupling reactions utilizing palladium catalysis to form the carbon-carbon bond between appropriately functionalized piperidine and trifluoromethylphenyl precursors

Each synthetic approach offers distinct advantages in terms of yield, purity, scalability, and cost-effectiveness, allowing researchers to select the most appropriate method based on their specific requirements and available resources.

Structure-Activity Relationships

The relationship between the structure of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol and its biological activities provides valuable insights for medicinal chemistry research.

Key Structural Features Influencing Activity

Several structural elements of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol are particularly significant for its biological activity profile:

  • The piperidine ring: This nitrogen-containing heterocycle is known to interact with various biological receptors and enzymes, particularly those in the central nervous system.

  • The trifluoromethyl group: This substituent increases the lipophilicity of the molecule, potentially enhancing its membrane permeability. Additionally, it affects the electronic properties of the phenyl ring, influencing binding interactions with target proteins.

  • The carbinol (hydroxyl-bearing carbon): This center connects the piperidine and phenyl moieties, creating a specific three-dimensional arrangement that influences the compound's ability to interact with biological targets.

  • Position of substitution: The meta position of the trifluoromethyl group on the phenyl ring creates a distinct electronic distribution and steric environment that affects the compound's binding properties.

Comparison with Structurally Related Compounds

Compounds that share structural similarities with Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol offer valuable comparative insights:

  • 4-(Trifluoromethyl)benzyl alcohol has a simpler structure without the piperidine ring, resulting in different biological activities and physicochemical properties .

  • Other piperidine derivatives with different substituents on the phenyl ring or at different positions demonstrate how minor structural modifications can significantly alter biological activity.

Analytical Characterization

Proper analytical characterization of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol is essential for confirming its identity, assessing its purity, and understanding its structural features.

Chromatographic Analysis

Chromatographic techniques commonly employed for the analysis of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol include:

  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantitative analysis

  • Thin-Layer Chromatography (TLC): Employed for reaction monitoring and preliminary purity checks

  • Gas Chromatography (GC): Particularly useful for volatile derivatives of the compound

These analytical methods collectively provide comprehensive characterization data essential for confirming the identity, purity, and structural features of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol.

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